N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 16937-03-4
VCID: VC21408295
InChI: InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H
SMILES: C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C12H9ClN2O4S
Molecular Weight: 312.73g/mol

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide

CAS No.: 16937-03-4

Cat. No.: VC21408295

Molecular Formula: C12H9ClN2O4S

Molecular Weight: 312.73g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - 16937-03-4

Specification

CAS No. 16937-03-4
Molecular Formula C12H9ClN2O4S
Molecular Weight 312.73g/mol
IUPAC Name N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H
Standard InChI Key OZXDXCPXAFNROX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Introduction

Basic Characteristics and Identification

Chemical Identity and Nomenclature

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative that combines both chloro- and nitro-substituted aromatic rings connected through a sulfonamide functional group. The compound is registered in PubChem with the identification number 581187, demonstrating its recognition in standard chemical databases . Several alternative identifiers exist for this compound, including the CAS Registry Number 16937-03-4, which serves as a unique numerical identifier assigned by Chemical Abstracts Service . The compound is also cataloged in various chemical databases with identifiers such as CHEMBL183177 and SCHEMBL5230151, indicating its presence in medicinal chemistry and screening libraries . These multiple identification systems facilitate cross-referencing across different chemical databases and research publications, enhancing the compound's traceability in scientific literature.

Structural Features

The molecular structure of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide consists of two aromatic rings connected by a sulfonamide bridge. The first ring contains a chlorine atom at the para position (4-chlorophenyl), while the second ring features a nitro group, also at the para position (4-nitrobenzene) . The sulfonamide linkage (-SO₂NH-) forms the central connecting unit between these two substituted aromatic moieties. This structural arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, predominantly through the sulfonamide nitrogen and oxygen atoms, as well as the nitro group . The presence of both electron-withdrawing groups (chloro and nitro) on opposite ends of the molecule creates an interesting electronic distribution that may influence its chemical reactivity and binding properties. The compound's structure has been confirmed through both 2D chemical representations and 3D conformational analysis according to PubChem data .

Physical and Chemical Properties

Crystallographic Properties

Synthesis and Preparation

Purification Methods

After the synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, purification is typically required to obtain the compound in high purity. Drawing from similar compounds in the literature, the crude reaction mixture may be subjected to acid-base extraction procedures to remove unreacted starting materials and by-products . For instance, washing with dilute acid solutions (such as 10% acetic acid) helps remove excess amine and pyridine, while subsequent extraction with dichloromethane isolates the organic-soluble sulfonamide product . Further purification can be achieved through recrystallization, commonly using solvent systems such as dichloromethane/ethyl acetate mixtures, which has proven effective for similar sulfonamide compounds . Alternative purification methods might include column chromatography on silica gel using appropriate eluent systems to separate the target compound from reaction impurities. These purification approaches generally yield the desired sulfonamide in moderate to good yields, typically ranging from 40-70% based on comparable sulfonamide syntheses reported in the literature .

Structural Analysis and Spectral Data

Spectroscopic Characteristics

Spectroscopic analysis provides critical information for structure confirmation and purity assessment of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. While specific spectral data for this exact compound is limited in the available literature, predictions can be made based on its structural features and comparable sulfonamide compounds. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H NMR expected to show distinctive aromatic proton signals for both the 4-chlorophenyl and 4-nitrophenyl rings, typically appearing as doublets in the range of δ 7.0-8.5 ppm with characteristic coupling patterns . The sulfonamide NH proton would likely appear as a singlet or broad singlet at approximately δ 10.0-10.5 ppm, based on similar structures . For ¹³C NMR, signals corresponding to the twelve carbon atoms would be expected, with those adjacent to the electron-withdrawing groups (Cl, NO₂, and SO₂) showing characteristic downfield shifts due to deshielding effects . Infrared (IR) spectroscopy would reveal characteristic absorption bands for the sulfonamide group (typically around 1150-1350 cm⁻¹ for S=O stretching and 3200-3400 cm⁻¹ for N-H stretching), as well as distinctive bands for the nitro group (approximately 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹ for asymmetric and symmetric NO₂ stretching, respectively) .

Mass Spectrometry Data

Mass spectrometry would provide definitive molecular weight confirmation for N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. The molecular ion peak would be expected at m/z 312.73, corresponding to the calculated molecular weight . The characteristic isotope pattern for compounds containing chlorine (with a distinctive M+2 peak at approximately one-third the intensity of the molecular ion due to the ³⁷Cl isotope) would serve as additional confirmation of the molecular structure. Fragmentation patterns would likely include the loss of the nitro group, cleavage at the sulfonamide bond, and fragmentations of the aromatic rings, providing a fingerprint that could be used for compound identification in analytical studies.

Chemical Reactivity and Stability

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